2-(2-Bromoethyl)-1,3-propanediol
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Overview
Description
2-(2-Bromoethyl)-1,3-propanediol is an organic compound with the molecular formula C5H11BrO2 It is a brominated diol, which means it contains two hydroxyl groups (-OH) and a bromine atom attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)-1,3-propanediol can be synthesized through several methods. One common approach involves the bromination of 1,3-propanediol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,3-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,3-propanediol.
Scientific Research Applications
2-(2-Bromoethyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,3-propanediol involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Similar in structure but with only one hydroxyl group.
2-Bromoethylamine: Contains an amine group instead of hydroxyl groups.
Bis(2-bromoethyl) sulfide: Contains two bromine atoms and a sulfur atom
Uniqueness
2-(2-Bromoethyl)-1,3-propanediol is unique due to the presence of both bromine and two hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
2-(2-bromoethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEOZDBNSODKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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